6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Overview
Description
6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound with a unique structure that incorporates both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-bromopyridine with suitable reagents to form the pyrrolo[3,2-c]pyridine core, followed by methoxylation and formylation steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different functional groups at specific positions on the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new therapeutic agents targeting specific receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes . The compound binds to the active site of the receptor, blocking its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
- 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
- 6-Methoxy-3-pyridinecarboxaldehyde
- Pyridine-3-carbaldehyde
Comparison: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted drug design and synthesis.
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-2-8-7(4-11-9)6(5-12)3-10-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHMONUQDSWYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593911 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-58-2 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.